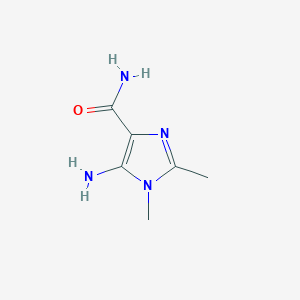

5-氨基-1,2-二甲基-1H-咪唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole, involves crystallization in the monoclinic space group, highlighting the versatility of the imidazole ring in forming stable structures with different substituents (Banerjee et al., 1999). Another study details the chemical synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide, demonstrating the compound's utility in nucleic acid research (Pochet & D'ari, 1990).

Molecular Structure Analysis

The molecular conformation and structure analysis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide and its derivatives have been extensively studied. For example, the X-ray crystal and molecular structure of a related compound, 5-Amino-1-(2,3:5,6-Di-O-isopropylidene-α-D-mannofuranosyl) Imidazole-4-carboxamide, show a closely planar imidazole ring and a series of intramolecular hydrogen bonds, indicating the influence of substituents on the molecular geometry and stability (Briant et al., 1995).

Chemical Reactions and Properties

The compound engages in various chemical reactions, demonstrating its reactivity and functional versatility. It reacts with aromatic aldehydes to afford Schiff bases, which can be cyclised to imidazo[1,5-a]quinazoline-3-carboxamides, revealing pathways for creating complex molecular structures from simpler imidazole derivatives (Hannah & Stevens, 2003).

科学研究应用

与DNA和RNA的相互作用

已发现5-氨基-1,2-二甲基-1H-咪唑-4-甲酰胺以各种方式与DNA和RNA发生相互作用。Gerulath和Loo(1972年)发现其衍生物5-(3,3-二甲基-1-三氮唑)咪唑-4-甲酰胺(DIC)在有无光的情况下与DNA和RNA结合,显示与核酸的复杂相互作用(Gerulath & Loo, 1972)。

分子和晶体结构

已广泛研究了5-氨基-1,2-二甲基-1H-咪唑-4-甲酰胺衍生物的分子结构。Banerjee等人(1999年)合成并分析了两种衍生物的晶体结构,突出了由于不同取代基而导致的分子几何结构的差异(Banerjee et al., 1999)。Briant等人(1995年)还探讨了一种衍生物的晶体和分子结构,观察到诸如分子内氢键合等特征(Briant et al., 1995)。

抗肿瘤特性

研究表明,5-氨基-1,2-二甲基-1H-咪唑-4-甲酰胺的衍生物具有抗肿瘤特性。Shealy和Krauth(1966年)报道了一种具有抑制作用的衍生物的合成,可预防小鼠白血病(Shealy & Krauth, 1966)。此外,Jadhav等人(2016年)合成了表现出中等至良好抗结核活性的衍生物(Jadhav et al., 2016)。

生物分子的合成

Alhede等人(1991年)探讨了从5-氨基-1,2-二甲基-1H-咪唑-4-甲酰胺衍生物合成9-取代鸟嘌呤的方法,表明其在创造具有生物学意义的分子方面的潜力(Alhede et al., 1991)。

对细胞过程的影响

Gerulath等人(1974年)研究了5-氨基-1,2-二甲基-1H-咪唑-4-甲酰胺衍生物对中国仓鼠卵巢细胞的影响,观察到其对细胞存活和进展的影响,特别是在有光的情况下(Gerulath et al., 1974)。

代谢途径

Skibba等人(1970年)研究了大鼠和人体中一种衍生物的N-去甲基化作用,揭示了其代谢途径(Skibba et al., 1970)。

作用机制

Target of Action

The primary target of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is the AMP-activated protein kinase (AMPK) . AMPK is a crucial enzyme that plays a significant role in cellular energy homeostasis .

Mode of Action

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, also known as AICAR, acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . This interaction with AMPK leads to changes in cellular processes, including glucose uptake and fatty acid oxidation .

Biochemical Pathways

AICAR is an intermediate metabolite in the purine de novo synthesis pathway . It plays a significant role in the generation of inosine monophosphate . The activation of AMPK by AICAR can affect various biochemical pathways, leading to downstream effects such as increased glucose uptake and fatty acid oxidation .

Pharmacokinetics

Its solubility and lipophilicity are important factors that can influence its bioavailability .

Result of Action

The activation of AMPK by AICAR leads to a variety of cellular effects. For instance, it has been used clinically to treat and protect against cardiac ischemic injury . The exact molecular and cellular effects can vary depending on the specific context and environment.

生化分析

Biochemical Properties

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide plays a crucial role in biochemical reactions, particularly in the synthesis of nucleotides and nucleic acids. It interacts with several enzymes and proteins, including adenosine kinase and AMP-activated protein kinase (AMPK). These interactions are essential for the compound’s role in cellular energy homeostasis and metabolic regulation . The compound’s ability to stimulate AMPK activity is particularly noteworthy, as this enzyme is a key regulator of cellular energy balance.

Cellular Effects

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s activation of AMPK leads to increased glucose uptake and fatty acid oxidation, which are vital for maintaining cellular energy levels . Additionally, it has been shown to protect against cardiac ischemic injury by preserving blood flow to the heart during surgery .

Molecular Mechanism

The molecular mechanism of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide involves its interaction with AMPK. Upon entering the cell, the compound is phosphorylated by adenosine kinase to form 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide-5′-monophosphate (ZMP), which mimics AMP and activates AMPK . This activation leads to several downstream effects, including modulation of protein synthesis, glucose and lipid metabolism, and regulation of cytokine production and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that it maintains its ability to activate AMPK and influence cellular metabolism, although the extent of these effects may diminish with prolonged exposure . Additionally, the compound’s protective effects against cardiac ischemic injury have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively activates AMPK and enhances glucose uptake and fatty acid oxidation . At higher doses, it can lead to toxic effects, including potential disruptions in cellular energy balance and metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is involved in several metabolic pathways, particularly those related to nucleotide synthesis and energy metabolism. It interacts with enzymes such as adenosine kinase and AMPK, which are crucial for its role in regulating cellular energy homeostasis . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

Within cells and tissues, 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects . The compound’s distribution is essential for its role in modulating cellular energy balance and metabolic processes.

Subcellular Localization

The subcellular localization of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with AMPK and other enzymes involved in energy metabolism . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its ability to regulate metabolic processes and maintain cellular energy homeostasis.

属性

IUPAC Name |

5-amino-1,2-dimethylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-9-4(6(8)11)5(7)10(3)2/h7H2,1-2H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZZWLKDLHIYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343888 |

Source

|

| Record name | 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78750-93-3 |

Source

|

| Record name | 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)